Ethyl 1-(methylamino)cyclopentane-1-carboxylate Ethyl 1-(methylamino)cyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18136305
InChI: InChI=1S/C9H17NO2/c1-3-12-8(11)9(10-2)6-4-5-7-9/h10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Ethyl 1-(methylamino)cyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC18136305

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(methylamino)cyclopentane-1-carboxylate -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name ethyl 1-(methylamino)cyclopentane-1-carboxylate
Standard InChI InChI=1S/C9H17NO2/c1-3-12-8(11)9(10-2)6-4-5-7-9/h10H,3-7H2,1-2H3
Standard InChI Key MLJGKEXPXRPLGK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCCC1)NC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure includes a cyclopentane ring with a methylamino group (-NHCH₃) and an ethyl ester (-COOEt) at the 1-position. This configuration introduces steric hindrance and electronic effects, influencing its reactivity and interactions .

Key Structural Data:

PropertyValue
IUPAC NameEthyl 1-(methylamino)cyclopentane-1-carboxylate
Canonical SMILESCCOC(=O)C1(CCCC1)NC
InChI KeyMLJGKEXPXRPLGK-UHFFFAOYSA-N
PubChem CID60788231

Spectroscopic Properties

  • NMR: The 1H^1H NMR spectrum (CDCl₃) exhibits signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methylamino protons (δ 2.4–2.6 ppm, singlet), and cyclopentane protons (δ 1.5–2.1 ppm, multiplet) .

  • IR: Stretching vibrations at ~1730 cm⁻¹ (C=O ester) and ~3350 cm⁻¹ (N-H) confirm functional groups.

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step pathways involving cyclopentane precursors:

  • Acylation of Cyclopentane Carbonitrile: Methylamine reacts with cyclopentane carbonitrile under acidic conditions to form the methylamino intermediate.

  • Esterification: Subsequent treatment with ethanol and a catalytic acid (e.g., H₂SO₄) yields the ethyl ester .

Representative Reaction:

Cyclopentane carbonitrile+CH₃NH₂HClMethylamino intermediateEtOH, H⁺Ethyl 1-(methylamino)cyclopentane-1-carboxylate\text{Cyclopentane carbonitrile} + \text{CH₃NH₂} \xrightarrow{\text{HCl}} \text{Methylamino intermediate} \xrightarrow{\text{EtOH, H⁺}} \text{Ethyl 1-(methylamino)cyclopentane-1-carboxylate}

Reactivity Profile

  • Ester Hydrolysis: Reacts with aqueous NaOH to form the corresponding carboxylic acid.

  • Amine Alkylation: The methylamino group undergoes alkylation with alkyl halides, enabling derivative synthesis .

Biological Activities and Applications

Enzyme Inhibition

The methylamino group facilitates hydrogen bonding with enzymatic active sites. Studies suggest inhibitory activity against proteases and kinases, though specific targets require further validation .

Neuraminidase Inhibition

Cyclopentane-based compounds are explored as neuraminidase inhibitors for influenza treatment. Ethyl 1-(methylamino)cyclopentane-1-carboxylate’s amine and ester groups may interact with viral neuraminidase’s active site, analogous to patented derivatives.

Pharmacokinetic and Toxicological Insights

Absorption and Distribution

  • LogP: Estimated at 1.8, indicating moderate lipophilicity and potential blood-brain barrier penetration .

  • Plasma Stability: High stability in human plasma (t₁/₂ > 24 h), suggesting prolonged systemic exposure .

Toxicity Profile

Preliminary assays in murine models show low acute toxicity (LD₅₀ > 500 mg/kg). Chronic toxicity data remain unpublished.

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing boronate esters for Suzuki-Miyaura cross-coupling reactions, critical for aryl-aryl bond formation in drug candidates.

Material Science

The cyclopentane core enhances thermal stability in polymers, with applications in high-performance coatings .

Future Directions

  • Mechanistic Studies: Elucidate interactions with biological targets via X-ray crystallography.

  • Derivative Optimization: Modify the ester and amine groups to enhance potency against viral proteases .

  • Scale-Up Synthesis: Develop continuous-flow processes to improve yield and reduce costs .

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